molecular formula C17H13NO B11868582 (2-Methylquinolin-3-YL)(phenyl)methanone

(2-Methylquinolin-3-YL)(phenyl)methanone

Cat. No.: B11868582
M. Wt: 247.29 g/mol
InChI Key: DLKVUJVTIFJMTE-UHFFFAOYSA-N
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Description

(2-Methylquinolin-3-YL)(phenyl)methanone is a chemical compound with the molecular formula C17H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines a quinoline ring with a phenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-3-YL)(phenyl)methanone typically involves the reaction of 2-methylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-3-YL)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

(2-Methylquinolin-3-YL)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylquinolin-3-YL)(phenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylquinolin-3-YL)(phenyl)methanone is unique due to its combined structure of quinoline and phenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

(2-methylquinolin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H13NO/c1-12-15(17(19)13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)18-12/h2-11H,1H3

InChI Key

DLKVUJVTIFJMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3

Origin of Product

United States

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